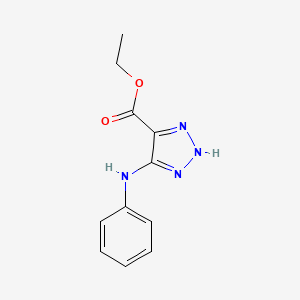

5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester

Übersicht

Beschreibung

5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester is a chemical compound belonging to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a phenylamino group attached to the triazole ring and an ethyl ester functional group at the carboxylic acid position. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization with sodium azide to form the triazole ring. The reaction conditions often include refluxing in a solvent such as ethanol or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Functionalization at the Ester Group

The ethyl ester moiety undergoes hydrolysis and subsequent derivatization:

-

Hydrolysis : Treatment with aqueous HCl or NaOH converts the ester to the carboxylic acid.

-

Acyl chloride formation : Reaction with SOCl₂ yields the acyl chloride, enabling peptide coupling (e.g., with (S)-alanine methyl ester) .

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Ester hydrolysis | 6M HCl, reflux, 4 hours | 5-(Phenylamino)-1H-triazole-4-carboxylic acid |

| Acyl chloride synthesis | SOCl₂, DMF (cat.), 60°C, 2h | Triazole-4-carbonyl chloride |

Reactivity at the 5-Phenylamino Position

The aniline-type NH group exhibits limited nucleophilicity but participates in:

-

Acylation : Reacts with acetic anhydride or benzoyl chloride to form N-acylated derivatives (e.g., compounds 34 and 35 in ).

-

Boc protection/deprotection : The amino group is protected using Boc anhydride and deprotected with TFA for further functionalization .

| Reaction | Reagents | Yield |

|---|---|---|

| Acetylation | Ac₂O, DMAP, DMF | 58% |

| Boc protection | Boc₂O, DIPEA, CH₂Cl₂ | 88% |

Dimroth Rearrangement

Under thermal or basic conditions, the compound undergoes a Dimroth rearrangement (ring-opening and re-closing), converting the 5-phenylamino group to a benzylamino substituent . This rearrangement is solvent- and substituent-dependent.

| Rearrangement Conditions | Product | Yield |

|---|---|---|

| Refluxing ethanol, 6 hours | 5-Benzylamino-1-phenyl-1H-triazole-4-carboxylate | 33% |

Key Research Findings

Wissenschaftliche Forschungsanwendungen

5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex triazole derivatives.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of 5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

- 5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid methyl ester

- 5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid propyl ester

- 5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid butyl ester

Comparison: Compared to its similar compounds, 5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester may exhibit unique properties due to the presence of the ethyl ester group. This functional group can influence the compound’s solubility, reactivity, and biological activity. The ethyl ester derivative may have different pharmacokinetic properties, such as absorption and distribution, compared to its methyl, propyl, and butyl counterparts .

Biologische Aktivität

5-(Phenylamino)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester is a notable compound in medicinal chemistry due to its diverse biological activities. This compound belongs to the triazole family, which is recognized for its stability and versatility in biological applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, antiviral, and other pharmacological properties.

Chemical Structure and Properties

The structure of this compound consists of a triazole ring attached to a phenylamino group and an ethyl ester functional group. This configuration contributes to its biological activity by enhancing solubility and bioavailability.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of triazole derivatives. For instance, this compound has shown effectiveness against various bacterial strains. In one study, derivatives of triazole exhibited moderate to good activity against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against |

|---|---|

| This compound | Staphylococcus aureus, E. coli |

| Other Triazole Derivatives | Enterobacter aerogenes, Bacillus cereus |

Antiviral Activity

The antiviral potential of this compound has been investigated with promising results. Research indicates that compounds within this class can inhibit viral replication in cell cultures. Specifically, derivatives have shown activity against viruses such as the herpes simplex virus (HSV) and hepatitis A virus (HAV) .

Anticancer Properties

Triazole compounds have been explored for their anticancer effects. Studies have demonstrated that this compound can induce apoptosis in cancer cells through various mechanisms. The compound's ability to inhibit certain enzymes involved in cancer cell proliferation has been highlighted in several research articles .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial growth or viral replication.

- Cell Cycle Arrest : It has been shown to interfere with the cell cycle in cancer cells, leading to increased apoptosis.

- Antioxidant Activity : Some studies suggest that triazole derivatives exhibit antioxidant properties that contribute to their therapeutic effects.

Study on Antimicrobial Efficacy

A study conducted by Salem et al. evaluated various triazole derivatives for their antimicrobial efficacy against a range of pathogens. The results indicated that this compound had superior activity compared to other tested compounds .

Research on Antiviral Properties

In another investigation focused on antiviral activity against HSV-1, compounds similar to this compound were found to significantly reduce viral titers in infected cell cultures .

Eigenschaften

IUPAC Name |

ethyl 5-anilino-2H-triazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c1-2-17-11(16)9-10(14-15-13-9)12-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCSAVBJPLAVIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNN=C1NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50507312 | |

| Record name | Ethyl 5-anilino-2H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62469-98-1 | |

| Record name | Ethyl 5-anilino-2H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50507312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.